

# An In-depth Technical Guide to AM103: A Selective FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

AM103 is a novel, potent, and selective small-molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] Developed initially by Amira Pharmaceuticals and later Bristol Myers Squibb, it was investigated for the treatment of respiratory diseases such as asthma due to its role in modulating the leukotriene pathway.[1][3][4] Leukotrienes (LTs) are potent proinflammatory lipid mediators derived from arachidonic acid, and their synthesis is a key target in inflammatory conditions.[1][4] AM103 intervenes at an early stage of this pathway by binding to FLAP, thereby preventing the synthesis of a broad spectrum of leukotrienes.[4] Although its development was discontinued after reaching Phase 2 clinical trials, its pharmacological profile and mechanism of action remain of significant interest to researchers in inflammation and drug development.[3]

#### **Chemical Structure and Identifiers**

**AM103** is chemically identified as 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid.[5] Its structure is characterized by a central indole core with several complex substitutions.



| Identifier        | Value                                                                                                                                |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid[5] |
| CAS Number        | 1147872-22-7 (Sodium Salt)[3][6]                                                                                                     |
| Molecular Formula | C <sub>36</sub> H <sub>39</sub> N <sub>3</sub> O <sub>4</sub> S (Free Acid)[5][7][8]                                                 |
| Molecular Weight  | 609.78 g/mol (Free Acid)[8]                                                                                                          |
| InChlKey          | DGCSBHYGDCRAOB-UHFFFAOYSA-N[5]                                                                                                       |
| SMILES            | CC(C) (C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC =N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)C C(C)(C)C(=O)O[5]                                       |

# Pharmacological Properties and Mechanism of Action

**AM103**'s primary mechanism of action is the inhibition of FLAP, a crucial membrane protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO).[1][2] This interaction is the rate-limiting step in the biosynthesis of leukotrienes. By inhibiting FLAP, **AM103** effectively blocks the production of LTA<sub>4</sub> and subsequent pro-inflammatory mediators like LTB<sub>4</sub> and cysteinyl leukotrienes (CysLTs).[1]

### **Signaling Pathway Inhibition**

The diagram below illustrates the leukotriene synthesis pathway and the specific point of intervention by **AM103**.





Click to download full resolution via product page

Caption: Mechanism of Action of AM103 in the Leukotriene Pathway.

### **Quantitative Pharmacological Data**

**AM103** has demonstrated high potency and selectivity across various in vitro and in vivo models.



| Parameter                                       | Species/System          | Value               |
|-------------------------------------------------|-------------------------|---------------------|
| FLAP Inhibition (IC50)                          | In Vitro                | 4.2 nM[6][9][10]    |
| LTB4 Inhibition (IC50)                          | Human Whole Blood       | 350 nM[6][10]       |
| Rat Whole Blood                                 | 113 nM[6][10]           |                     |
| Mouse Whole Blood                               | 117 nM[6][10]           | _                   |
| LTB <sub>4</sub> Inhibition (EC <sub>50</sub> ) | Rat Ex Vivo Whole Blood | ~60 nM[1]           |
| Rat Plasma (In Vivo)                            | ~330 nM[1][9][10]       |                     |
| LTB4 Inhibition (ED50)                          | Rat Lung (In Vivo)      | 0.8 mg/kg[1][6][10] |
| CysLT Inhibition (ED50)                         | Rat Lung (In Vivo)      | 1.0 mg/kg[1][6][10] |

## **Pharmacokinetics and Safety Profile**

Pharmacokinetic studies in dogs revealed favorable properties for an orally administered drug.

| PK Parameter           | Value (in dogs)      |
|------------------------|----------------------|
| Bioavailability        | 64%[6][10]           |
| Clearance              | 2.9 mL/min/kg[6][10] |
| Volume of Distribution | 0.41 L/kg[6][10]     |
| IV Half-life           | 5.2 h[6][10]         |

**AM103** exhibits a high degree of selectivity, with a favorable safety profile against common cytochrome P450 isoforms.[6][9][10]

| CYP Isoform            | IC <sub>50</sub> |
|------------------------|------------------|
| CYP2D6                 | >30 μM[6][10]    |
| CYP3A4, 2C9, 2C19, 1A2 | >50 µM[6][10]    |



## **Experimental Protocols**

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used in the characterization of **AM103**.

#### **FLAP Inhibition Assay (Membrane Preparation)**

This protocol outlines the preparation of cell membranes containing FLAP for use in binding or activity assays.

- Cell Collection: Human polymorphonuclear cell pellets (approximately 1.8 x 10<sup>9</sup> cells) are procured.[10]
- Resuspension and Lysis: The cell pellets are resuspended and then lysed to release intracellular components.[10]
- Centrifugation: The lysate undergoes high-speed centrifugation at 75,000 x g to pellet the cell membranes.[10]
- Membrane Resuspension: The pelleted membranes are resuspended in a Tris buffer solution (50 mM Tris HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and 30% glycerol).[10]
- Protein Concentration: The final suspension is adjusted to a protein concentration of approximately 4 mg/mL, ready for use in subsequent assays.[10]

## **Chronic Lung Inflammation In Vivo Model**

This model is used to assess the efficacy of anti-inflammatory compounds in a chronic asthmalike condition.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AM-103 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. AM103 Experimental Treatment for Respiratory Diseases Clinical Trials Arena [clinicaltrialsarena.com]
- 5. AM-103 free acid | C36H39N3O4S | CID 16224456 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molnova.com [molnova.com]
- 7. PubChemLite Am103 (C36H39N3O4S) [pubchemlite.lcsb.uni.lu]
- 8. AM-103 Free Acid TargetMol Chemicals Inc [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to AM103: A Selective FLAP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560630#am103-chemical-structure-and-properties]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com